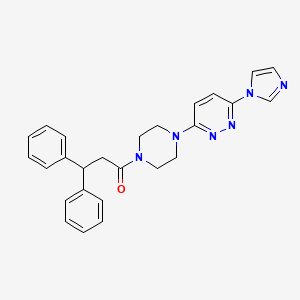![molecular formula C7H4BrN3O2 B2403064 6-ブロモピリド[3,2-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 1956325-75-9](/img/structure/B2403064.png)
6-ブロモピリド[3,2-d]ピリミジン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, with bromine and keto groups at specific positions. Pyridopyrimidines are known for their diverse biological activities and are often explored for their potential pharmacological applications.
科学的研究の応用
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is explored for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用機序
Target of Action
Compounds bearing a pyrido[2,3-d]pyrimidine scaffold possess a wide range of biological properties . Some derivatives have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors , and others have shown to inhibit protein tyrosine kinases .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets, potentially inhibiting their function and leading to downstream effects .
生化学分析
Biochemical Properties
The 6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is known to interact with various enzymes and proteins. It has been reported to be a potent and highly selective inhibitor of tyrosine kinase . The nature of these interactions is often through binding at the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione on cells are diverse. It has been reported to have antiviral, antimicrobial, and anticancer activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of tyrosine kinase, inhibiting its function .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Condensation: The brominated intermediate undergoes condensation with a suitable amine, such as 2-aminonicotinonitrile.
Cyclization: The resulting product is cyclized under acidic or basic conditions to form the pyridopyrimidine core.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield the desired 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation can be employed to improve yields and reduce reaction times .
化学反応の分析
Types of Reactions
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
類似化合物との比較
Similar Compounds
- 6-chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 6-fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 6-iodopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .
特性
IUPAC Name |
6-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)6(12)11-7(13)9-3/h1-2H,(H2,9,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEHPMCHOILEKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)NC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B2402982.png)

![5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402986.png)
![N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2402990.png)

![3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2402992.png)

![N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2402994.png)


![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2402999.png)



